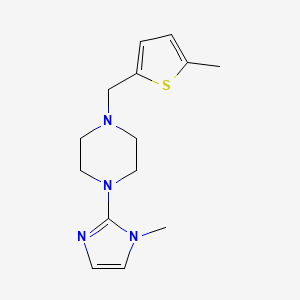

1-(1-methyl-1H-imidazol-2-yl)-4-((5-methylthiophen-2-yl)methyl)piperazine

Description

1-(1-Methyl-1H-imidazol-2-yl)-4-((5-methylthiophen-2-yl)methyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 1-methylimidazole group at position 1 and a 5-methylthiophene methyl group at position 2. Its molecular formula is C₁₅H₂₀N₄S, with an average molecular weight of 288.41 g/mol (calculated from and structural analogs in ). The compound’s structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties, such as solubility and lipophilicity.

Propriétés

IUPAC Name |

1-(1-methylimidazol-2-yl)-4-[(5-methylthiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S/c1-12-3-4-13(19-12)11-17-7-9-18(10-8-17)14-15-5-6-16(14)2/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUZEXZDUCYRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2CCN(CC2)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 1-methyl-1H-imidazole-2-carboxaldehyde and 5-methylthiophene-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The process would be optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques such as column chromatography or recrystallization may be employed to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce functional groups.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.

Reduction: Reduction of the imidazole ring can result in the formation of imidazole derivatives with reduced functional groups.

Substitution: Substitution reactions can yield various alkylated derivatives of the piperazine core.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of imidazolopiperazines exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-methyl-1H-imidazol-2-yl)-4-((5-methylthiophen-2-yl)methyl)piperazine have been tested against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth and showing potential as new antimicrobial agents .

Anticancer Potential

Several studies have investigated the anticancer properties of imidazolopiperazine derivatives. In particular, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cell lines, including breast cancer cells . The incorporation of thiophene groups has been linked to enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy.

Antimalarial Activity

The compound's structural framework aligns with other successful antimalarial agents. Modifications in the piperazine ring have resulted in improved potency against malaria parasites in experimental models . The optimization of such compounds has led to significant reductions in parasitemia in infected mice, indicating their potential as effective treatments for malaria.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Imidazolopiperazine derivatives | Inhibition of bacterial growth |

| Anticancer | Similar imidazole-based compounds | Induction of apoptosis in cancer cells |

| Antimalarial | Optimized piperazine derivatives | Reduction of parasitemia in mice |

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, various imidazole derivatives were tested for cytotoxic effects. The results indicated that certain structural modifications led to enhanced efficacy compared to conventional chemotherapeutics like doxorubicin. The study highlighted the potential for developing novel anticancer therapies based on these findings .

Case Study 2: Antimicrobial Research

A series of experiments focused on the antimicrobial properties of imidazolopiperazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as templates for developing new antibiotics, especially amidst rising antibiotic resistance .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and thiophene groups can interact with biological molecules, influencing various pathways. The exact mechanism would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Groups: Compounds like 8 and 9h feature nitro groups, which enhance electrophilicity and may influence binding to nitroreductase enzymes .

- Heterocyclic Diversity : The triazole in 9h introduces additional hydrogen-bonding capacity compared to the thiophene in the target compound, which may alter solubility and metabolic stability .

Physicochemical Properties

- Lipophilicity : The 5-methylthiophene group in the target compound likely increases lipophilicity compared to pyridine-containing analogs (e.g., 8 ), which may enhance membrane permeability but reduce aqueous solubility.

Activité Biologique

The compound 1-(1-methyl-1H-imidazol-2-yl)-4-((5-methylthiophen-2-yl)methyl)piperazine is a synthetic derivative that incorporates an imidazole ring, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 298.4 g/mol. The structure features a piperazine ring substituted with both an imidazole and a thiophene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The imidazole moiety is often associated with anti-inflammatory, antifungal, and anticancer activities. The thiophene group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Studies have shown that compounds containing imidazole and thiophene derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring may contribute to enhanced efficacy against fungal pathogens as well.

Anticancer Activity

The imidazole derivatives have been explored for their anticancer potential. Research indicates that modifications in the imidazole structure can lead to increased antiproliferative effects against cancer cell lines such as HL-60 . The piperazine scaffold is also known to confer cytotoxic effects, making this compound a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that similar piperazine derivatives may exhibit neuroprotective properties. For example, compounds structurally related to this compound have shown promise in models of cerebral ischemia, significantly prolonging survival times in animal studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Imidazole | Antibacterial, Antifungal | Core structure enhances activity |

| Piperazine | Anticancer | Provides cytotoxicity |

| Thiophene | Increased lipophilicity | Enhances membrane penetration |

Research indicates that alterations in the substituents on the imidazole or piperazine rings can significantly affect the compound's potency and selectivity towards specific biological targets .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against Candida albicans and reported significant antifungal activity with certain substitutions .

- Neuroprotection : In vivo studies demonstrated that piperazine derivatives could reduce neuronal damage in models of ischemia. These findings support the potential use of related compounds in neurodegenerative conditions .

- Anticancer Screening : A recent investigation into structurally analogous compounds revealed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that modifications to the piperazine structure could enhance therapeutic outcomes .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-methyl-1H-imidazol-2-yl)-4-((5-methylthiophen-2-yl)methyl)piperazine?

Methodology :

- Microwave-assisted synthesis (MWI) is effective for piperazine derivatives. For example, coupling hetaryl piperazine with imidazole precursors under MWI at 90°C for 15 hours yields high-purity products .

- Stepwise functionalization : Introduce the 5-methylthiophene moiety via nucleophilic substitution (e.g., using K₂CO₃ in isopropanol) followed by imidazole ring formation .

- Purification : Use TLC (ethyl acetate/hexane, 1:1) or reversed-phase chromatography (acetonitrile/water with 0.1% TFA) .

Q. How can researchers characterize the structural integrity of this compound?

Methodology :

- NMR spectroscopy : Analyze ¹H and ¹³C NMR shifts to confirm substituent positions (e.g., imidazole protons at δ 7.1–8.1 ppm, piperazine methylene at δ 3.0–4.0 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks) and HRMS for exact mass matching .

- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N ratios .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Methodology :

- Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC range: 0.3–100 µg/mL) using broth microdilution .

- Antidiabetic potential : Perform glucose tolerance tests in rodent models (e.g., 100 µmol/kg oral dose) to assess insulin secretion enhancement .

- Receptor binding assays : Screen for serotonin (5-HT) or dopamine receptor affinity via radioligand displacement .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthiophene vs. trifluoromethyl groups) affect its pharmacological profile?

Methodology :

-

Structure-activity relationship (SAR) studies : Compare analogs like 1-(4-(trifluoromethyl)benzyl)piperazine derivatives. Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

-

Example SAR Table :

Substituent Bioactivity (IC₅₀) Solubility (mg/mL) 5-Methylthiophene 0.8 µM (5-HT) 12.5 Trifluoromethyl 0.5 µM (5-HT) 8.2

Q. What computational strategies can predict its target interactions?

Methodology :

- Molecular docking : Use AutoDock Vina to model binding with serotonin receptors (e.g., 5-HT₂A). Prioritize residues like Asp155 for hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can in vivo efficacy be validated while minimizing toxicity?

Methodology :

Q. How should contradictory data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

Methodology :

Q. What strategies improve metabolic stability for therapeutic use?

Methodology :

Q. Can synergistic effects with existing drugs enhance its therapeutic potential?

Methodology :

Q. How can enantiomeric purity be achieved and validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.